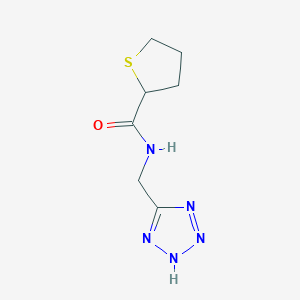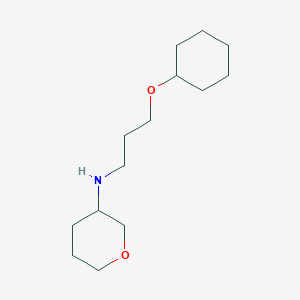![molecular formula C9H17NO4S B7578412 N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide, also known as HOCPCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. HOCPCA belongs to the class of cyclopentyl carbamates and has been shown to have promising effects in various research studies.
Wirkmechanismus
The exact mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide is not fully understood, but it is believed to work by modulating the activity of the endocannabinoid system. Specifically, this compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the brain, which can lead to analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and has also been shown to reduce drug-seeking behavior in animals addicted to cocaine and opioids. Additionally, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide is that it has been extensively studied in animal models, and has been shown to have promising effects in a number of different contexts. Additionally, this compound has a relatively low toxicity profile, making it a potentially safe compound for use in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
Zukünftige Richtungen
There are a number of future directions for research on N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide. One area of interest is the potential use of this compound in the treatment of chronic pain and inflammation in humans. Additionally, this compound may be useful in the treatment of addiction, and further research is needed to explore this possibility. Finally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective compounds in the future.
Synthesemethoden
N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide can be synthesized using a multi-step process that involves the reaction of cyclopentadiene with methyl vinyl ketone, followed by the addition of an amine and a sulfonyl chloride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-15(13,14)6-8(11)10-7-9(12)4-2-3-5-9/h12H,2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBQWPNQVNPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)NCC1(CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-hydroxycyclopentyl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7578340.png)


![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)


![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)


![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)